molecular formula C11H12N2OS B8475195 1-(Benzothiazol-6-ylamino)-butan-2-one

1-(Benzothiazol-6-ylamino)-butan-2-one

Cat. No. B8475195
M. Wt: 220.29 g/mol
InChI Key: BWQVVYQKLPEOPS-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

Sodium acetate (300 mg, 3.66 mmol) and 1-bromo-butan-2-one (0.373 mL, 3.66 mmol) were added to a stirred solution of benzothiazol-6-ylamine (500 mg, 3.328 mmol) in methanol (10 mL) under nitrogen atmosphere. The resulting reaction mass was stirred at room temperature for 24 hours. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mixture was filtered and the solid collected was dried under reduced pressure to afford 250 mg of the product (32% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.373 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].Br[CH2:7][C:8](=[O:11])[CH2:9][CH3:10].[S:12]1[C:16]2[CH:17]=[C:18]([NH2:21])[CH:19]=[CH:20][C:15]=2[N:14]=[CH:13]1.C(OCC)(=O)C>CO.CCCCCC>[S:12]1[C:16]2[CH:17]=[C:18]([NH:21][CH2:7][C:8](=[O:11])[CH2:9][CH3:10])[CH:19]=[CH:20][C:15]=2[N:14]=[CH:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.373 mL
Type
reactant
Smiles
BrCC(CC)=O
Name
Quantity
500 mg
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mass
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)NCC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.